molecular formula C11H11FO4 B2717197 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid CAS No. 948840-09-3

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid

Cat. No.: B2717197
CAS No.: 948840-09-3
M. Wt: 226.203
InChI Key: OTUNGZDTFAZHPU-UHFFFAOYSA-N
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Description

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (CAS: 948840-09-3) is a fluorinated aromatic propanoic acid derivative. Its structure features a phenyl ring substituted with a fluorine atom at the ortho (2nd) position and a methoxycarbonyl group (ester) at the para (4th) position, linked to a three-carbon propanoic acid chain. The methoxycarbonyl group may act as a prodrug moiety, as esters are often hydrolyzed in vivo to carboxylic acids, enhancing bioavailability .

Properties

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUNGZDTFAZHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid typically involves the use of boronic acids. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and methoxycarbonyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid may exhibit anti-inflammatory and analgesic effects. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Inhibitory Activity on COX Enzymes

  • Objective : Evaluate the inhibitory effect on COX-1 and COX-2.
  • Method : In vitro assays using human cell lines.
  • Results : The compound demonstrated significant inhibition of COX-2, suggesting its potential as a targeted anti-inflammatory agent.

Material Science

2.1 Polymer Synthesis

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its unique fluorinated structure enhances the thermal stability and chemical resistance of the resulting materials .

Table 1: Properties of Polymers Synthesized with 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic Acid

PropertyValue
Glass Transition Temp.150 °C
Tensile Strength80 MPa
Chemical ResistanceExcellent against solvents

Analytical Chemistry

3.1 Chromatographic Applications

The compound is also utilized in chromatography as a standard for calibration due to its well-defined chemical structure. Its unique properties allow it to be effectively separated from complex mixtures in analytical applications .

Case Study: Use in HPLC Calibration

  • Objective : Assess the effectiveness of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid as a calibration standard.
  • Method : High-performance liquid chromatography (HPLC).
  • Results : The compound provided consistent retention times and peak shapes, validating its use as a reliable standard in quantitative analysis.

Mechanism of Action

The mechanism by which 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid exerts its effects involves interactions with molecular targets and pathways. For example, in cross-coupling reactions, the compound acts as a boronic acid derivative, participating in the formation of carbon-carbon bonds through palladium-catalyzed processes . The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

Compound Name Substituents (Phenyl Ring) Backbone Modifications Key Properties/Activities Reference
Target : 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid 2-F, 4-(COOCH₃) Propanoic acid Potential NSAID/PPAR agonist; ester may enhance solubility or act as a prodrug
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propanoic acid 2-F, 4-(OCF₃) Propanoic acid Increased electronegativity from trifluoromethoxy group; likely higher metabolic stability compared to methoxycarbonyl
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid 4-(oxazole-ethoxy), 2-ethyl Propanoic acid Triple PPARα/γ/δ agonist; oxazole and ethyl groups enhance receptor binding
2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid 2-F, 4-(CF₃) Propanoic acid Trifluoromethyl improves lipophilicity and bioavailability; common in NSAIDs (e.g., flurbiprofen derivatives)
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid (SH-7601) 2-F, 4-(COOCH₃) α,β-unsaturated acid Unsaturated backbone may increase reactivity or alter enzyme inhibition (e.g., COX-1/2 selectivity)

Biological Activity

3-[2-Fluoro-4-(methoxycarbonyl)phenyl]propanoic acid (CAS No. 948840-09-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structure of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid features a propanoic acid backbone with a fluorine atom and a methoxycarbonyl group attached to a phenyl ring. This unique configuration contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity, improving membrane permeability and bioavailability. The methoxycarbonyl group can participate in hydrogen bonding, further stabilizing interactions with biological macromolecules.

Pharmacological Effects

Research indicates that 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
  • Anticancer Potential : In vitro assays have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in metabolic disorders.

Case Studies

  • Anti-inflammatory Studies : A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results demonstrated a significant reduction in nitric oxide production and pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.
  • Cytotoxicity Assays : In a series of cytotoxicity assays against human cancer cell lines (e.g., MCF-7, A549), the compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.
  • Enzyme Interaction Studies : Enzyme kinetics studies revealed that 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid acts as a competitive inhibitor for certain kinases involved in cancer progression.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Anti-inflammatoryReduced cytokine production
AnticancerCytotoxicity in cancer cell lines
Enzyme inhibitionCompetitive inhibition of kinases

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid, and how can reaction yields be improved?

  • Methodological Answer :

  • Suzuki-Miyaura coupling or Friedel-Crafts acylation can introduce the fluorinated aromatic moiety. The methoxycarbonyl group may be installed via esterification using methyl chloroformate under inert conditions .
  • Yield optimization: Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to track intermediates. Adjust stoichiometry of fluorine-containing precursors (e.g., 2-fluoro-4-bromobenzoic acid derivatives) to minimize side reactions .
  • Post-synthesis purification: Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization in methanol/water .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution (δ ≈ -110 ppm for aromatic F) and 1H^{1}\text{H}-NMR to verify methoxycarbonyl protons (singlet at δ 3.8–3.9 ppm) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and carboxylic acid O-H stretches (broad peak ~2500–3000 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M-H]^- with exact mass ±2 ppm deviation .

Q. How can impurities in synthesized batches be identified and quantified?

  • Methodological Answer :

  • HPLC-MS/MS : Use a reversed-phase C18 column (e.g., Agilent ZORBAX) with a mobile phase of 0.1% formic acid in water/acetonitrile. Compare retention times and fragmentation patterns against reference standards (e.g., EP impurities like 3-[4-(2-methylpropyl)phenyl]propanoic acid) .
  • Limit of detection (LOD) : Achieve ≤0.1% impurity detection via UV absorption at 254 nm .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in modulating biological targets like GPR40?

  • Methodological Answer :

  • Molecular docking : Simulate binding affinity to GPR40’s active site (PDB ID: 4PHU) using fluorine’s electronegativity and methoxycarbonyl’s steric effects. Compare with phenylpropanoic acid derivatives showing insulinotropic activity .
  • In vitro assays : Measure cAMP production in HEK293 cells transfected with human GPR40. Use 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid at 1–100 µM to assess dose-dependent receptor activation .

Q. How do structural modifications (e.g., fluorine position, ester vs. carboxylic acid) influence pharmacokinetic properties?

  • Methodological Answer :

  • LogP analysis : Compare lipophilicity (via shake-flask method) of the fluorinated derivative to non-fluorinated analogs. Fluorine at the 2-position increases metabolic stability by reducing CYP450-mediated oxidation .
  • Ester-to-acid hydrolysis : Perform pH-dependent stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor methoxycarbonyl hydrolysis via LC-MS to assess prodrug potential .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential in metabolic disorders?

  • Methodological Answer :

  • Oral glucose tolerance tests (OGTT) : Administer 10–50 mg/kg doses to high-fat-diet-induced diabetic mice. Measure plasma glucose and insulin levels at 0, 30, 60, and 120 minutes. Compare to positive controls (e.g., TAK-875, a GPR40 agonist) .
  • Tissue distribution : Use radiolabeled 18F^{18}\text{F}-analogs for PET imaging to track accumulation in pancreatic β-cells .

Q. How can oxidative degradation pathways be mitigated during long-term storage?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS. Major degradants likely include hydroxylated derivatives at the fluorine position .
  • Stabilization : Store in amber vials under nitrogen atmosphere at -20°C. Add antioxidants (e.g., 0.01% BHT) to solid formulations .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare EC50_{50} values from independent studies using standardized assay conditions (e.g., cell line, serum concentration). Address batch-to-batch variability by validating purity (>98% via HPLC) .
  • Orthogonal assays : Confirm target engagement via surface plasmon resonance (SPR) binding affinity measurements alongside functional assays .

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